molecular formula C27H23NO B13134254 (4-(4-(Diphenylamino)styryl)phenyl)methanol

(4-(4-(Diphenylamino)styryl)phenyl)methanol

Cat. No.: B13134254
M. Wt: 377.5 g/mol
InChI Key: VZRHKSPBQNPLGB-VAWYXSNFSA-N
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Description

(4-(4-(Diphenylamino)styryl)phenyl)methanol is an organic compound with the molecular formula C25H21NO. It is a derivative of triphenylamine and is known for its applications in various fields such as organic electronics and photonics. The compound features a methanol group attached to a phenyl ring, which is further connected to a diphenylamino group through a styryl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(Diphenylamino)styryl)phenyl)methanol typically involves the reduction of (4-(4-(Diphenylamino)styryl)phenyl)benzaldehyde. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent. The reaction is carried out in a mixture of ethanol and chloroform at temperatures ranging from 0°C to room temperature. The reaction mixture is then stirred for several hours, followed by extraction and purification steps .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(4-(Diphenylamino)styryl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions typically involve the conversion of the aldehyde group to an alcohol group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of (4-(4-(Diphenylamino)styryl)phenyl)benzaldehyde.

    Reduction: Formation of this compound.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

(4-(4-(Diphenylamino)styryl)phenyl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(4-(Diphenylamino)styryl)phenyl)methanol involves its interaction with various molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in optoelectronic applications. In biological systems, it can interact with cellular components, potentially serving as a fluorescent marker for imaging purposes.

Comparison with Similar Compounds

Similar Compounds

    Triphenylamine: A parent compound with similar electronic properties.

    (4-(Diphenylamino)phenyl)methanol: A structurally related compound with a simpler molecular structure.

    (4-(Dimethylamino)styryl)phenyl)methanol: A compound with a dimethylamino group instead of a diphenylamino group.

Uniqueness

(4-(4-(Diphenylamino)styryl)phenyl)methanol is unique due to its combination of a diphenylamino group and a styryl linkage, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .

Properties

Molecular Formula

C27H23NO

Molecular Weight

377.5 g/mol

IUPAC Name

[4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]phenyl]methanol

InChI

InChI=1S/C27H23NO/c29-21-24-15-13-22(14-16-24)11-12-23-17-19-27(20-18-23)28(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-20,29H,21H2/b12-11+

InChI Key

VZRHKSPBQNPLGB-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)CO

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)CO

Origin of Product

United States

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